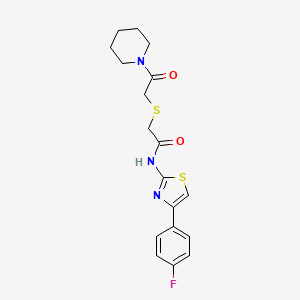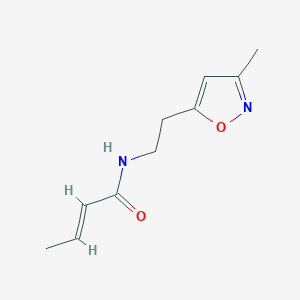
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is a synthetic compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of diazepanes, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane is not fully understood. However, studies have suggested that the compound may act on multiple targets in the cell. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. The compound has also been shown to activate the p53 pathway, which is a tumor suppressor pathway.
Biochemical and Physiological Effects:
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, the compound has been shown to have neuroprotective effects and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane in lab experiments is its potent anti-inflammatory and anticancer activity. This makes it a promising candidate for the development of new therapeutics. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the compound's mode of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane. One direction is the development of new therapeutics based on the compound's anti-inflammatory and anticancer activity. Another direction is the study of its potential as a neuroprotective agent. In addition, further studies are needed to fully understand the compound's mechanism of action and potential side effects. Finally, the development of new synthesis methods for the compound may also be explored to improve the yield and reduce the cost of production.
Synthesemethoden
The synthesis of 1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has been reported in the literature. The method involves the reaction of 1,4-diazepane with 4-(trifluoromethyl)benzyl chloride and tetrahydrofuran in the presence of a base. The resulting compound is then treated with p-toluenesulfonyl chloride to obtain the final product. The yield of the synthesis is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
1-(Tetrahydrofuran-3-yl)-4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-diazepane has been studied for its potential as a therapeutic agent in various diseases. One of the areas of research is its anti-inflammatory activity. A study conducted on animal models showed that the compound has potent anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Another area of research is its potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells and inhibit their growth.
Eigenschaften
IUPAC Name |
1-(oxolan-3-yl)-4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)15-4-2-14(3-5-15)13-26(23,24)22-8-1-7-21(9-10-22)16-6-11-25-12-16/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHWZRVWIVLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)-4-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B2455332.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,4-dichloro-5-methylbenzenesulfonate](/img/structure/B2455333.png)
![(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2455336.png)



![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)
![2-{[3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2455351.png)
amine dihydrochloride](/img/structure/B2455352.png)

![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)
